Benzyl-dimethyl-phenyl-silane
Overview
Description
Benzyl-dimethyl-phenyl-silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a benzyl group, two methyl groups, and a phenyl group. This compound is part of the broader class of silanes, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-dimethyl-phenyl-silane can be synthesized through various methods, including the hydrosilylation of benzyl chloride with dimethylphenylsilane in the presence of a catalyst. The reaction typically requires a platinum-based catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of elementary silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors. This method allows for the efficient production of various silanes, including this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl-dimethyl-phenyl-silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include platinum catalysts for hydrosilylation, strong acids for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl-dimethyl-phenyl-silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of enol ethers and as a catalyst in various organic reactions
Biology: The compound is utilized in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research into silicon-based drugs and their potential therapeutic applications often involves this compound.
Industry: It is used in the production of silicone polymers, adhesives, and coatings, owing to its unique chemical properties
Mechanism of Action
The mechanism of action of benzyl-dimethyl-phenyl-silane involves its ability to donate hydride ions in reduction reactions and to form stable silicon-oxygen bonds in oxidation reactions. The molecular targets and pathways involved include the activation of silicon-hydrogen bonds and the formation of silicon-oxygen and silicon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl-dimethyl-phenyl-silane include:
- Dimethylphenylsilane
- Diphenylsilane
- Triphenylsilane
- Tris(trimethylsilyl)silane
Uniqueness
This compound is unique due to the presence of both benzyl and phenyl groups attached to the silicon atom, which imparts distinct chemical properties and reactivity compared to other silanes. This unique structure allows for specific applications in organic synthesis and industrial processes that are not achievable with other silanes .
Properties
IUPAC Name |
benzyl-dimethyl-phenylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Si/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIVROSZNXEXOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508858 | |
Record name | Benzyl(dimethyl)phenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-20-4 | |
Record name | Benzyl(dimethyl)phenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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